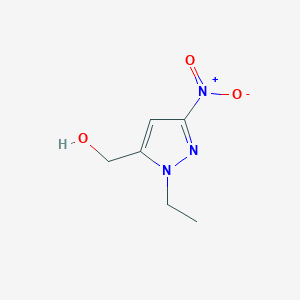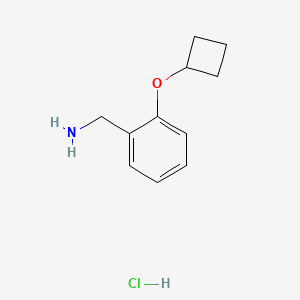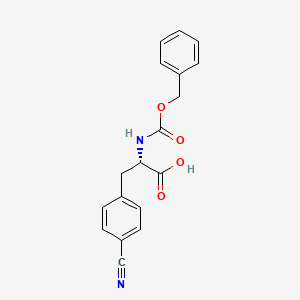
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol
Übersicht
Beschreibung
“(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol”, is characterized by a five-membered aromatic ring comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol: has been investigated for its antileishmanial potential. Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. In vitro studies have demonstrated that this compound displays potent antipromastigote activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 exhibited superior activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (including our compound of interest) were evaluated for antimalarial efficacy. Notably, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
Medicinal Chemistry and Drug Discovery
Pyrazoles, including our compound, serve as valuable scaffolds in medicinal chemistry. Researchers explore their structural modifications to design novel drugs. The diverse pharmacological effects of pyrazoles make them attractive candidates for drug development .
Supramolecular Chemistry
Supramolecular structures play a crucial role in understanding molecular interactions. Our compound’s structural variations contribute to the study of planar stacking columns within pyrazoles. These insights aid in designing functional materials and understanding small structural changes .
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific physical and chemical properties. Without specific data for “(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol”, it’s difficult to provide accurate information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and ensure safety .
Eigenschaften
IUPAC Name |
(2-ethyl-5-nitropyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-8-5(4-10)3-6(7-8)9(11)12/h3,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXCBQBIBOACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277429 | |
| Record name | 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol | |
CAS RN |
1328640-72-7 | |
| Record name | 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)








![1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B3046882.png)